molecular formula C15H16ClN B11725697 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride

2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B11725697
M. Wt: 245.74 g/mol
InChI Key: DCCIKXAVLKEKOG-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride is an organic compound with the molecular formula C15H16ClN. It is a white to light yellow solid and belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the reaction of benzylamine with phthalic anhydride, followed by reduction and cyclization steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization is facilitated by acidic or basic catalysts .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, fully saturated isoindoles, and various substituted isoindole derivatives .

Scientific Research Applications

2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It finds applications in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • 2-Benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid
  • 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid
  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole

Comparison: Compared to these similar compounds, 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

2-benzyl-1,3-dihydroisoindole;hydrochloride

InChI

InChI=1S/C15H15N.ClH/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-16;/h1-9H,10-12H2;1H

InChI Key

DCCIKXAVLKEKOG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=CC=CC=C3.Cl

Origin of Product

United States

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